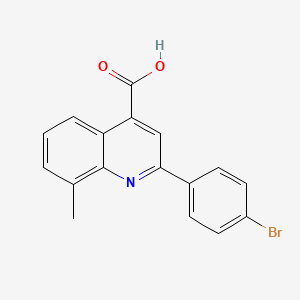
2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid
Descripción general
Descripción
The compound "2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid" is a brominated quinoline derivative. Quinoline compounds are known for their diverse biological activities and applications in medicinal chemistry. The presence of a bromine atom in the structure can significantly influence the compound's reactivity and interaction with biological targets .
Synthesis Analysis
The synthesis of brominated quinoline derivatives can be achieved through various methods. For instance, a novel synthesis of 3-halo-2-phenylquinoline-4-carboxylic acids, which are structurally related to the compound of interest, involves the synthesis of an amino intermediate followed by a halogenation reaction using the Sandmeyer reaction to introduce the bromine atom . Another related synthesis involves the Skraup reaction, which has been used to obtain 8-methylquinoline-5-carboxylic acid, a compound that shares some structural features with the target molecule .
Molecular Structure Analysis
The molecular structure of quinoline derivatives has been extensively studied using various spectroscopic techniques and theoretical calculations. For example, vibrational spectroscopic studies and molecular docking of 4-Methylphenylquinoline-2-carboxylate, a compound with a similar quinoline core, have provided insights into the geometrical parameters and potential biological activity of such molecules . The dihedral angle between the carboxyl group plane and the quinoline plane is an important structural characteristic, as seen in the closely related 2-phenylquinoline-4-carboxylic acid10.
Chemical Reactions Analysis
Brominated quinoline derivatives can participate in a range of chemical reactions due to the presence of reactive sites such as the carboxylic acid group and the bromine atom. The bromine atom, in particular, can be involved in further functionalization reactions, as seen in the synthesis of bromonium ylides from 4-bromo-1,2-dihydroisoquinolines . The carboxylic acid group also allows for the formation of derivatives, such as esters or amides, which can alter the compound's properties and biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated quinoline derivatives are influenced by their molecular structure. The presence of a bromine atom can enhance the sensitivity of the compound to multiphoton-induced photolysis, as demonstrated by the photolabile protecting group based on 8-bromo-7-hydroxyquinoline . Additionally, the quaternary amine structure in related compounds like APBQ enhances the detection sensitivity of carboxylic acids in biological samples . The hydrogen bonding patterns and crystal packing in quinoline-carboxylic acid complexes also contribute to the formation of supramolecular architectures, which can range from 1D to 3D structures .
Aplicaciones Científicas De Investigación
-
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives
- Application: These compounds were synthesized to study their pharmacological activities against pathogens and cancerous cells .
- Method: The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .
- Results: The compounds showed promising antimicrobial activity and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .
-
- Application: Borinic acids and their chelate derivatives are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .
- Method: The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand .
- Results: Borinic acids have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc., and catalyze regioselective functionalization of diols, carbohydrates or epoxide ring opening reactions .
-
4-Bromophenylacetic acid
- Application: 4-Bromophenylacetic acid is used as a standard in the extraction of nonylphenol polyethoxy carboxylates with 1-4 ethoxy groups from sludge samples .
- Method: The compound is used as a reference standard in the extraction process .
- Results: The extraction process helps in the analysis of environmental samples .
-
2-(4-Bromophenyl)propionic acid
- Application: This compound is often used in mass spectrometry and gas chromatography for analytical purposes .
- Method: The compound is used as a reference or test substance in these analytical techniques .
- Results: The results obtained from these techniques provide valuable information about the sample being analyzed .
-
4-Bromophenylacetic acid
- Application: 4-Bromophenylacetic acid is used in the synthesis of various organic compounds. It can be used to prepare methyl 4-bromophenylacetate by Fischer esterification, refluxing it with methanol acidified with sulfuric acid . It can also be used to prepare a hydrazone derivative, 2-(4-bromophenyl)acetohydrazide, by refluxing the methyl ester with hydrazine .
- Method: The compound is used as a starting material in these synthetic reactions .
- Results: The resulting compounds have potential applications in various fields of chemistry .
-
Borinic acids
- Application: Borinic acids and their chelate derivatives are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .
- Method: The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand .
- Results: Borinic acids have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc., and catalyze regioselective functionalization of diols, carbohydrates or epoxide ring opening reactions .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-bromophenyl)-8-methylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO2/c1-10-3-2-4-13-14(17(20)21)9-15(19-16(10)13)11-5-7-12(18)8-6-11/h2-9H,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOVQGHAUJNNRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401213345 | |
| Record name | 2-(4-Bromophenyl)-8-methyl-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401213345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid | |
CAS RN |
107027-44-1 | |
| Record name | 2-(4-Bromophenyl)-8-methyl-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107027-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Bromophenyl)-8-methyl-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401213345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



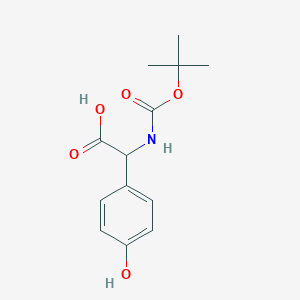
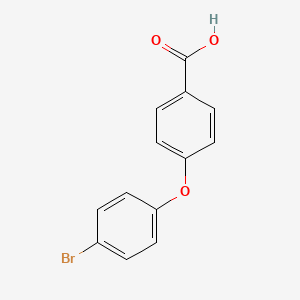
![[1-(Cyclopropylmethyl)-2-pyrrolidinyl]methanol](/img/structure/B1275809.png)
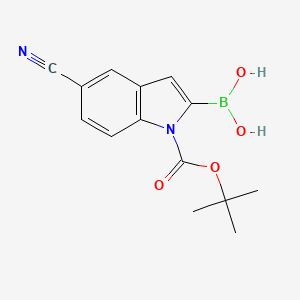
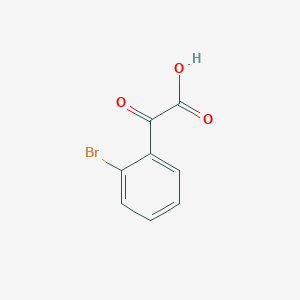
![1-[1-(Pyridin-2-yl)ethyl]piperazine](/img/structure/B1275822.png)

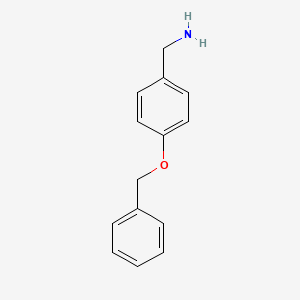
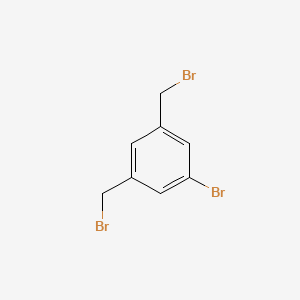
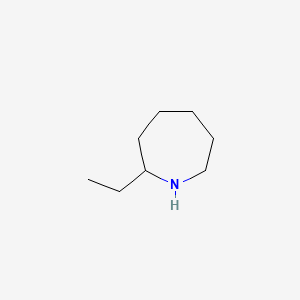
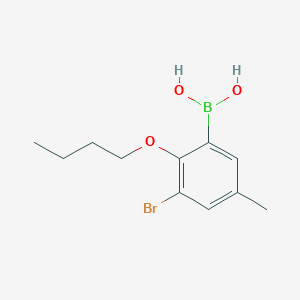
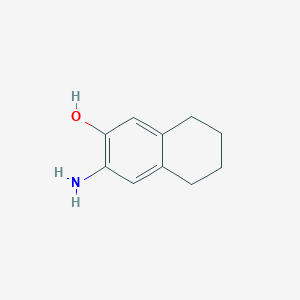
![2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid](/img/structure/B1275844.png)
